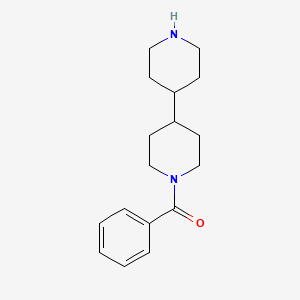

1-Benzoyl-4,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzoyl-4,4’-bipiperidine is a chemical compound with the molecular formula C17H24N2O. It is a derivative of bipiperidine, characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

The synthesis of 1-Benzoyl-4,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4,4’-bipiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and cost-effectiveness .

Chemical Reactions Analysis

1-Benzoyl-4,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzoyl-4,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

1-Benzoyl-4,4’-bipiperidine can be compared with other similar compounds, such as:

4,4’-Bipyridine: Unlike 1-Benzoyl-4,4’-bipiperidine, 4,4’-bipyridine is a heterocyclic compound widely used as a ligand in coordination chemistry.

1-Benzyl-4-piperidone: This compound is another derivative of piperidine, known for its applications in medicinal chemistry, particularly in the development of menin inhibitors.

The uniqueness of 1-Benzoyl-4,4’-bipiperidine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-Benzoyl-4,4'-bipiperidine is a chemical compound with the molecular formula C₁₇H₂₄N₂O, characterized by its bipiperidine structure and a benzoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Interaction with Biological Targets

This compound has been studied for its interactions with various biological targets. Notably, it may interact with liver carboxylesterase 1 , an enzyme involved in the metabolism and detoxification of drugs and xenobiotics. This interaction suggests that the compound could influence metabolic pathways related to drug metabolism.

Potential Effects on Neurotransmitter Systems

Research indicates that this compound may modulate receptor activity within the central nervous system (CNS), particularly those related to pain and inflammation . This modulation could lead to applications in treating neurological disorders. However, specific mechanisms remain largely uncharacterized, necessitating further investigation.

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant analgesic and anti-inflammatory activities. These properties are critical for developing new therapeutic agents aimed at managing pain and inflammatory conditions.

Case Studies and Research Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

- Study on Pain Relief : In animal models, compounds similar to this compound have shown promise in reducing pain responses without significant side effects commonly associated with traditional analgesics.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, indicating its utility as an anti-inflammatory agent.

| Study | Findings |

|---|---|

| Animal Model Study | Significant reduction in pain responses observed with minimal side effects. |

| In Vitro Anti-inflammatory Study | Reduction in inflammatory markers was noted. |

Dosage Effects

The effects of this compound at varying dosages have not been extensively documented. However, it is hypothesized that different dosages may yield threshold effects or adverse reactions at higher concentrations.

Metabolic Pathways

The metabolic pathways involving this compound remain poorly understood. It is believed that the compound may undergo biotransformation via liver enzymes, which could affect its pharmacological efficacy and safety profile .

Properties

IUPAC Name |

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKNHQBERYQVKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390399 |

Source

|

| Record name | 1-benzoyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878440-79-0 |

Source

|

| Record name | 1-benzoyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.